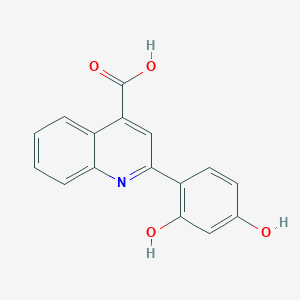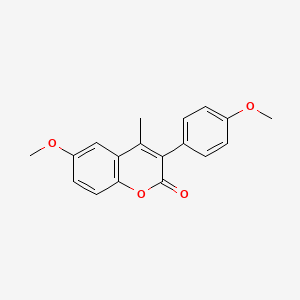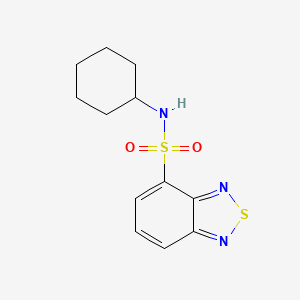
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” is a derivative of 2-phenyl-quinoline-4-carboxylic acid . It is a complex organic compound that has been studied for its potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, which includes “2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid”, typically starts from aniline, 2-nitrobenzaldehyde, and pyruvic acid. This is followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The synthesized compounds are then characterized using 1H-NMR, 13C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of “2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” is complex, with multiple aromatic rings. This structure is designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .Chemical Reactions Analysis
The chemical reactions involving “2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” are complex and can involve several steps. For example, in the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives, a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination are involved .Applications De Recherche Scientifique
Drug Discovery
Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
Synthesis of Biologically Active Compounds
Quinoline derivatives are used in the synthesis of biologically active compounds . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Antibacterial and Antifungal Activities
2,4-Disubstituted quinoline derivatives have demonstrated good antibacterial and antifungal activities . For example, N-2-Diphenylquinolin-4-carboxamide and N-p-Tolylquinolin-4-carboxamide were found to possess maximum activity against the tested strains of B. subtilis, K. pneumonia, E. coli, S. aureus, and A. niger .
Anticancer Activity
Some 2,4-Disubstituted quinoline derivatives have shown potential anticancer activity . In particular, N-2-Diphenylquinolin-4-carboxamide and N-p-Tolylquinolin-4-carboxamide were found to possess maximum anticancer activity .
Antiprotozoal Activity
4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .
Agrochemical Applications
Many quinoline derivatives are found to have applications as agrochemicals .
Bio-organic and Bio-organometallic Processes
Quinoline derivatives are also used in the study of bio-organic and bio-organometallic processes .
Antirheumatic Effects
3-Hydroxy-2-phenylcinchoninic acid, a derivative of cinchoninic acid (quinoline-4-carboxylic acid), has been reported to possess antirheumatic effects .
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery . For instance, some quinoline derivatives have shown inhibitory effects on histone deacetylase (HDAC), a group of enzymes involved in regulating gene expression .
Mode of Action
If we consider its potential as an hdac inhibitor, it may exert its effects by interacting with hdac enzymes, thereby modulating gene expression
Biochemical Pathways
If it acts as an hdac inhibitor, it could potentially influence the acetylation status of histones, thereby affecting gene expression and various cellular processes .
Pharmacokinetics
The lipophilicity of similar quinoline derivatives has been associated with their antibacterial activity, suggesting that these properties may influence the bioavailability of these compounds .
Result of Action
Quinoline derivatives have been associated with a variety of biological activities, including antibacterial activity . If 2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid acts as an HDAC inhibitor, it could potentially influence gene expression and cellular processes .
Orientations Futures
The future directions for research on “2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid” could include further exploration of its potential applications in medicinal chemistry, particularly as a potential inhibitor of HDACs . Further studies could also explore its synthesis, properties, and potential uses in other fields.
Propriétés
IUPAC Name |
2-(2,4-dihydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-9-5-6-11(15(19)7-9)14-8-12(16(20)21)10-3-1-2-4-13(10)17-14/h1-8,18-19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRJFVQBTVZEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dihydroxyphenyl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-butyl-1-[(E)-[(furan-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500099.png)
![2-amino-N-phenyl-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500107.png)
![2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6500109.png)
![ethyl 5-({N'-[(1E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methoxy)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B6500112.png)

![(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6500124.png)
![2,4-difluoro-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B6500131.png)
![(E)-N-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine](/img/structure/B6500134.png)
![[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6500140.png)

![8-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6500169.png)
![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6500175.png)
![8-[(pyridin-3-yl)methoxy]quinoline](/img/structure/B6500177.png)
